molecular formula C14H19N5O3S B2602648 3-(1-(4-Propyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)imidazolidine-2,4-dione CAS No. 2034388-10-6

3-(1-(4-Propyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)imidazolidine-2,4-dione

Cat. No.: B2602648
CAS No.: 2034388-10-6
M. Wt: 337.4
InChI Key: PWELPRWDYQORRX-UHFFFAOYSA-N
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Description

3-(1-(4-Propyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)imidazolidine-2,4-dione is a complex organic compound that features a thiadiazole ring, a piperidine ring, and an imidazolidine-2,4-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(4-Propyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)imidazolidine-2,4-dione typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the development of continuous flow processes to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring can yield sulfoxides or sulfones, while reduction can lead to thiols or thioethers .

Mechanism of Action

The mechanism of action of 3-(1-(4-Propyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)imidazolidine-2,4-dione involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1-(4-Propyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)imidazolidine-2,4-dione is unique due to its combination of three distinct moieties, each contributing to its overall bioactivity and potential applications. This structural complexity allows for a wide range of interactions with biological targets, making it a versatile compound for research and development.

Properties

IUPAC Name

3-[1-(4-propylthiadiazole-5-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N5O3S/c1-2-3-10-12(23-17-16-10)13(21)18-6-4-9(5-7-18)19-11(20)8-15-14(19)22/h9H,2-8H2,1H3,(H,15,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWELPRWDYQORRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(SN=N1)C(=O)N2CCC(CC2)N3C(=O)CNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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